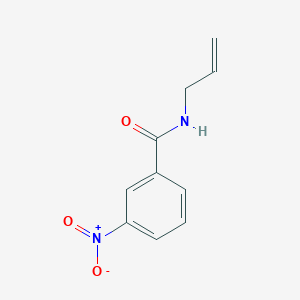
N-allyl-3-nitrobenzamide
描述
N-allyl-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an allyl group attached to the nitrogen atom and a nitro group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-3-nitrobenzamide typically involves the condensation of 3-nitrobenzoic acid with allylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. One common method involves the use of a Lewis acid catalyst, such as zirconium tetrachloride, under ultrasonic irradiation . This method is advantageous due to its high yield, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further improve the sustainability of the industrial production methods.
化学反应分析
Types of Reactions: N-allyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The allyl group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Oxidation: m-chloroperbenzoic acid, potassium permanganate.
Major Products Formed:
Reduction: 3-amino-N-allylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Epoxides or aldehydes derived from the allyl group.
科学研究应用
Chemistry: N-allyl-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a potential drug candidate for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the polymer, pharmaceutical, and agrochemical industries.
作用机制
The mechanism of action of N-allyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
- N-methyl-3-nitrobenzamide
- N-ethyl-3-nitrobenzamide
- N-propyl-3-nitrobenzamide
Comparison: N-allyl-3-nitrobenzamide is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its methyl, ethyl, or propyl analogs. The allyl group can participate in additional chemical reactions, such as allylic substitution and oxidation, which are not possible with the simpler alkyl groups. This makes this compound a versatile compound with broader applications in synthetic chemistry and potential biological activity.
属性
IUPAC Name |
3-nitro-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-6-11-10(13)8-4-3-5-9(7-8)12(14)15/h2-5,7H,1,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHPFKJMRJSXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














